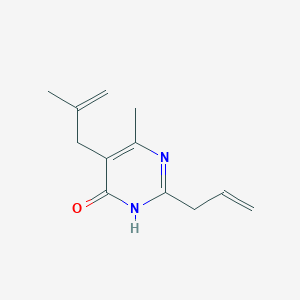![molecular formula C26H22N2O4S B11575743 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575743.png)
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the formation of the chromeno[2,3-c]pyrrole core. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of acetylacetone with thiourea under acidic conditions.
Construction of the Chromeno[2,3-c]pyrrole Core: This involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the desired ring structure.
Final Assembly: The final step involves coupling the thiazole and chromeno[2,3-c]pyrrole units, typically through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the reaction conditions to maximize yield and purity. This might involve:
Use of Catalysts: To speed up the reactions and improve efficiency.
Controlled Reaction Environments: Such as temperature and pH control to ensure the desired product is obtained.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromeno[2,3-c]pyrrole rings.
Reduction: Reduction reactions can occur, especially at the carbonyl groups present in the structure.
Substitution: Various substitution reactions can take place, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biological Activity: Potential use in studying biological pathways and interactions due to its complex structure.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Chromeno[2,3-c]pyrrole Derivatives: Compounds with similar core structures.
Uniqueness
What sets 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O4S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O4S/c1-13(2)16-9-11-17(12-10-16)21-20-22(30)18-7-5-6-8-19(18)32-23(20)25(31)28(21)26-27-14(3)24(33-26)15(4)29/h5-13,21H,1-4H3 |
InChI Key |
WEUOZQJINORQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-methoxyethyl)-2-naphthalen-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11575668.png)
![3,5-bis(benzylsulfanyl)-12,12-dimethyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11575673.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11575686.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-tert-butylbenzamide](/img/structure/B11575692.png)
![2-(2,7,9-Trimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B11575698.png)
![3-(2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11575703.png)
![N,N-dibenzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11575709.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine](/img/structure/B11575714.png)
methanone](/img/structure/B11575722.png)
![Dimethyl [(4-hydroxyphenyl)[(4-methoxyphenyl)amino]methyl]phosphonate](/img/structure/B11575728.png)

![Butyl 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B11575737.png)
![Methyl 2-[({5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B11575754.png)
![1-[4-(Pentyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575756.png)
